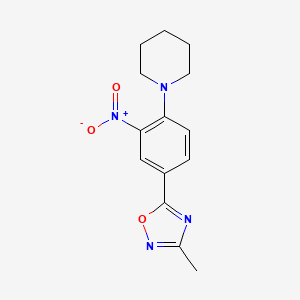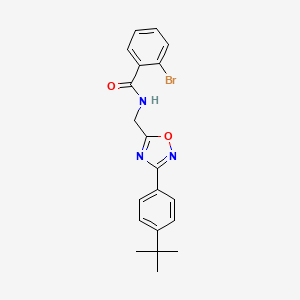![molecular formula C21H30ClN3O3 B7714085 N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7714085.png)
N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide, commonly known as Cmpd-1, is a chemical compound that has been studied extensively for its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of Cmpd-1 is not fully understood, but it is believed to target specific signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Cmpd-1 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and improvement of cognitive function. It has also been shown to have antioxidant properties, which may contribute to its therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
Cmpd-1 has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. However, its complex synthesis method and limited availability may pose challenges for some researchers.
Orientations Futures
There are several future directions for Cmpd-1 research, including the development of more efficient synthesis methods, the identification of its specific molecular targets, and the evaluation of its therapeutic potential in clinical trials. Additionally, the potential use of Cmpd-1 in combination with other drugs or therapies should be explored to maximize its therapeutic benefits.
In conclusion, Cmpd-1 is a chemical compound that has shown promising therapeutic potential in various diseases. Its synthesis method has been optimized to ensure high yields and purity of the final product. Further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
Méthodes De Synthèse
Cmpd-1 can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method has been optimized to ensure high yields and purity of the final product. However, the details of the synthesis method are beyond the scope of this paper.
Applications De Recherche Scientifique
Cmpd-1 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-(cyclododecylideneamino)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN3O3/c1-28-19-14-13-17(15-18(19)22)23-20(26)21(27)25-24-16-11-9-7-5-3-2-4-6-8-10-12-16/h13-15H,2-12H2,1H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLHXDAXGGAHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NN=C2CCCCCCCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-N'-(cyclododecylideneamino)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)

![N-ethyl-2-methyl-5-{[2-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7714065.png)
![ethyl 4-({[(4-methylphenyl)methyl]carbamoyl}formamido)benzoate](/img/structure/B7714069.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7714079.png)




